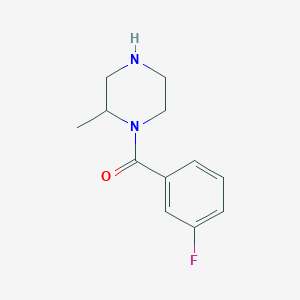![molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3](/img/structure/B6332277.png)
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-methylpiperazine group via a methylene bridge
Safety and Hazards
“4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
将来の方向性
The future directions for “4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile” and its related compounds could involve further exploration of their potential applications in the pharmaceutical industry, given their presence in biologically active compounds . Additionally, the development of novel synthetic strategies for these compounds could be a focus, as many current synthetic routes have disadvantages such as lengthy steps, low overall yield, and high production cost .
作用機序
Target of Action
The primary target of the compound 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . This compound acts as an inhibitor, disrupting the virus’s ability to replicate and spread.
Mode of Action
The compound interacts with the HCV by blocking its replication process . It does this by acting on the HCV entry stage, preventing the virus from entering host cells and initiating the replication cycle .
Biochemical Pathways
The compound affects the viral entry pathway of HCV. By blocking the entry of the virus into host cells, it prevents the initiation of the viral replication cycle. This disruption in the pathway leads to a decrease in the production and spread of the virus .
Result of Action
The result of the compound’s action is a significant decrease in HCV replication. This leads to a reduction in the viral load within the host, thereby alleviating the symptoms of the infection and potentially leading to the elimination of the virus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine nitrogen atoms under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
類似化合物との比較
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
2-[(4-Methylpiperazin-1-yl)methyl]benzamide: Features an amide group in place of the nitrile group.
Uniqueness
4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWAIWYJLAOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

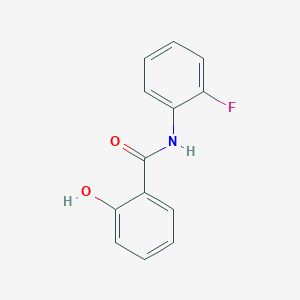

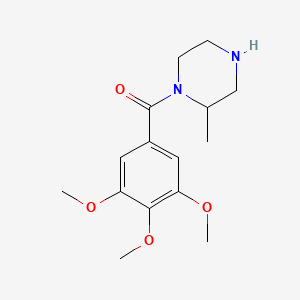
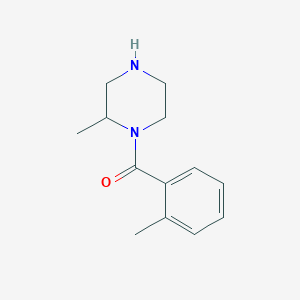

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
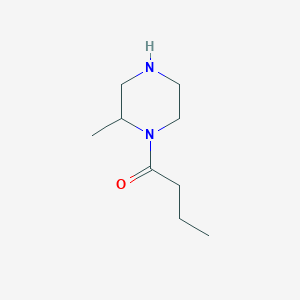
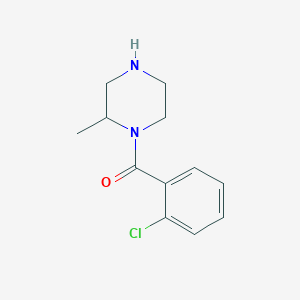
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
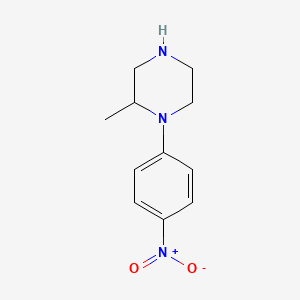
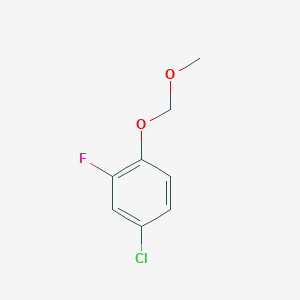
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
